

# A Technical Guide to Carebastine-d5: Sourcing and Experimental Applications

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## Compound of Interest

Compound Name: Carebastine-d5

Cat. No.: B563845

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For researchers and professionals in drug development, **Carebastine-d5** serves as a critical tool for pharmacokinetic and metabolism studies of Carebastine, a potent second-generation antihistamine. This guide provides an in-depth overview of **Carebastine-d5**, including supplier information, and detailed experimental protocols for its application in allergy and angiogenesis research.

## Supplier and Ordering Information

**Carebastine-d5** is a deuterated form of Carebastine, used as an internal standard in mass spectrometry-based quantification.<sup>[1][2]</sup> Several suppliers offer this compound, typically as a solid with high purity. When ordering, it is crucial to request a certificate of analysis to ensure the product's quality and isotopic enrichment.<sup>[3]</sup>

Supplier	Product Number	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
BOC Sciences	BLP-011831	1189661-02-6	C32H32D5NO4	504.67 g/mol	Inquire	Inquire
Cayman Chemical	30755	1189661-02-6	C32H32D5NO4	504.7 g/mol	>99% deuterated forms (d1-d5)	1 mg
Simson Pharma Limited	Inquire	1189661-02-6	C32H32D5NO4	504.67 g/mol	Inquire	Inquire
GlpBio	GC47040	1189661-02-6	C32H32D5NO4	Inquire	Inquire	1 mg
Pharmaffiliates	Inquire	1189661-02-6	C32H32D5NO4	504.67 g/mol	Inquire	Inquire
MedchemExpress	HY-121356S	1189661-02-6	Inquire	Inquire	Inquire	1 mg, 10 mg
APExBIO	BA5410	90729-42-3 (unlabeled)	Inquire	Inquire	Inquire	5 mg, 10 mg, 25 mg

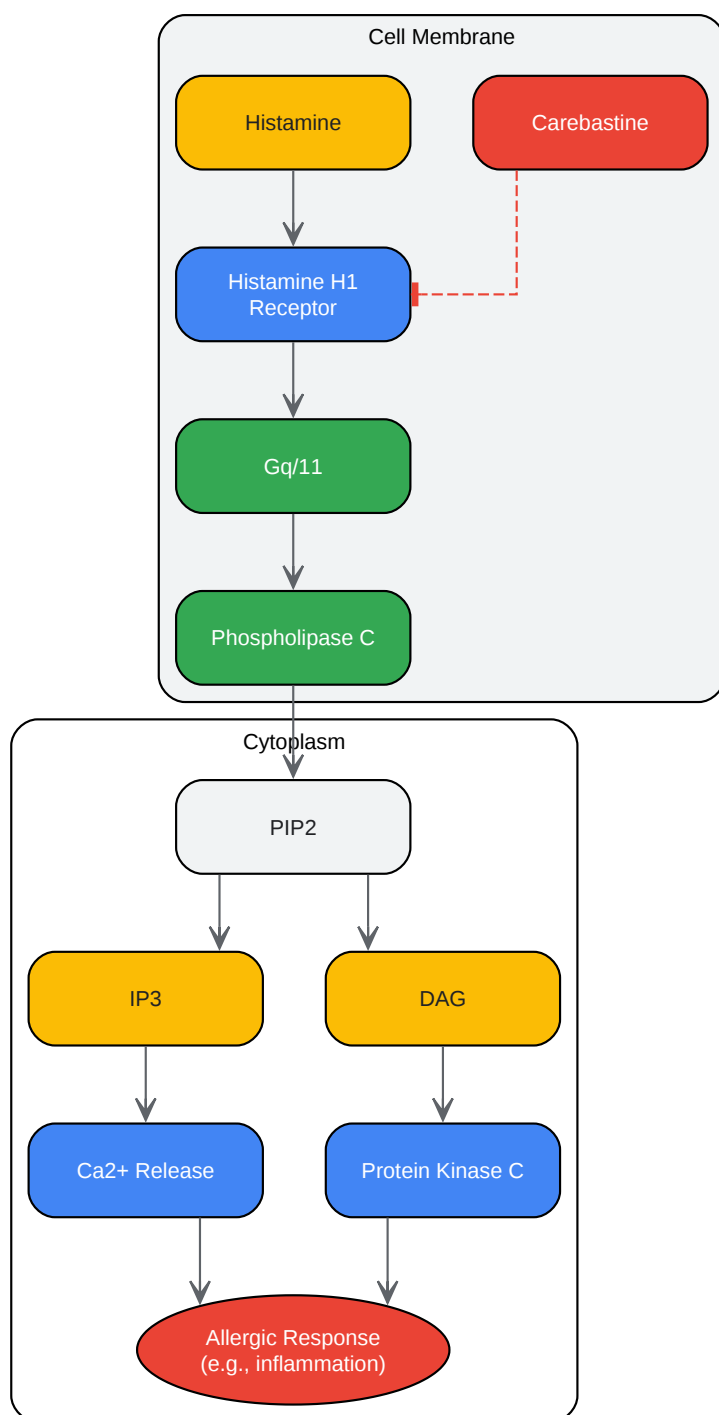
## Mechanism of Action: Dual Antihistaminic and Anti-Angiogenic Properties

Carebastine, the active metabolite of Ebastine, is primarily known as a selective histamine H1 receptor antagonist.[4][5] By blocking the H1 receptor, Carebastine mitigates allergic responses such as itching, swelling, and increased mucus production.[4]

Beyond its antihistaminic effects, Carebastine exhibits significant anti-angiogenic properties.[6][7] It has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[6][7] This action is mediated

through the inhibition of VEGF Receptor 2 (VEGFR-2) and subsequent downstream signaling pathways, including the phosphorylation of Akt.[7]

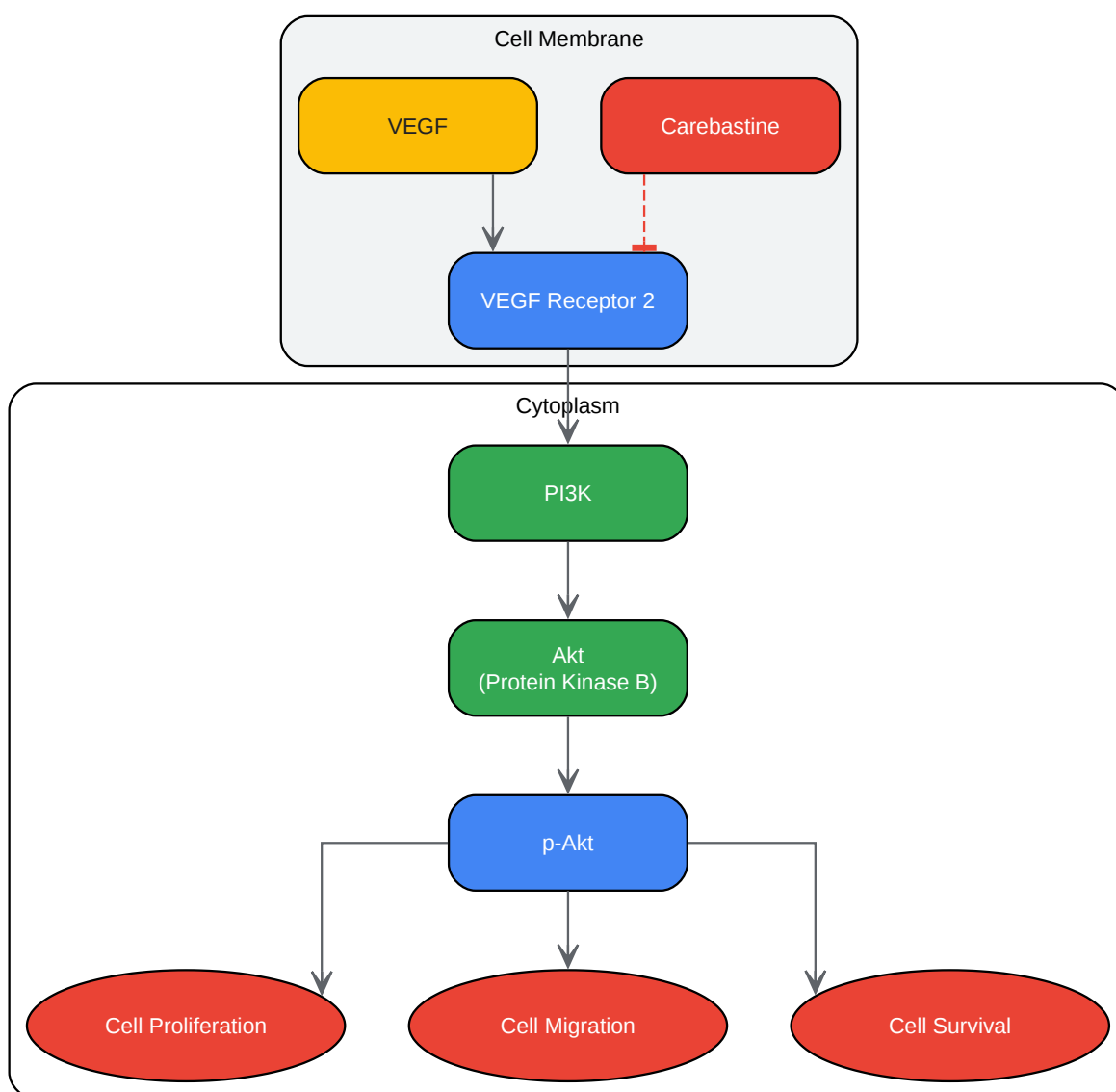
## Signaling Pathway of Histamine H1 Receptor Antagonism by Carebastine



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Caption: Carebastine blocks the histamine H1 receptor, inhibiting the Gq/11-PLC pathway.

## Signaling Pathway of Carebastine's Anti-Angiogenic Effect



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Caption: Carebastine inhibits VEGFR-2, blocking the PI3K/Akt signaling pathway.

## Experimental Protocols

The following protocols are foundational for investigating the biological effects of Carebastine.

### Cell Proliferation Assay (WST-1 Method)

This assay quantifies cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Methodology:

- Seed cells in a 96-well plate at a density of  $4 \times 10^3$  cells/well in 100  $\mu$ L of culture medium.[8]
- Incubate the cells for 24-48 hours at 37°C in a 5% CO<sub>2</sub> incubator.[8]
- Treat the cells with various concentrations of Carebastine and incubate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of WST-1 reagent to each well.[8]
- Incubate the plate for 1-4 hours at 37°C.[9]
- Shake the plate thoroughly for 1 minute on a shaker.[8]
- Measure the absorbance at 450 nm using a microplate reader.[9] A reference wavelength greater than 600 nm is recommended.[8]

### Chemotaxis Assay (Boyden Chamber Method)

This assay assesses the ability of Carebastine to inhibit cell migration towards a chemoattractant.

Methodology:

- Culture cells to 80-90% confluency. The day before the experiment, resuspend the cells in starvation medium and incubate overnight.[10]
- On the day of the experiment, adjust the cell concentration to  $1 \times 10^6$  viable cells/mL in starvation medium.[10]
- Add 150  $\mu$ L of starvation medium (negative control), a known chemoattractant (positive control), or the chemoattractant mixed with various concentrations of Carebastine to the lower wells of the Boyden chamber.[10]
- Place the filter membrane (e.g., 5  $\mu$ m pore size) over the lower wells.[11]
- Add 25  $\mu$ L of the cell suspension to the top of each well on the filter.[11]
- Incubate the plate for approximately 2-4 hours at 37°C in a humidified incubator.[10][11]
- After incubation, gently remove the filter.
- Fix and stain the cells that have migrated to the underside of the filter.
- Count the migrated cells in several fields of view using a microscope.

## In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of Carebastine on the ability of endothelial cells to form capillary-like structures.

### Methodology:

- Thaw a basement membrane extract (e.g., Matrigel) at 4°C overnight.[12]
- Coat the wells of a 96-well plate with 50-100  $\mu$ L of the cold basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]
- Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of Carebastine and a pro-angiogenic factor like VEGF.
- Seed  $1 \times 10^4$  -  $1.5 \times 10^4$  cells per well onto the solidified matrix.

- Incubate the plate for 4-24 hours at 37°C.
- Visualize the tube formation using a microscope and capture images.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

## Western Blot for VEGFR-2 and Akt Phosphorylation

This technique is used to determine if Carebastine inhibits the phosphorylation of key signaling proteins in the angiogenesis pathway.

### Methodology:

- Culture endothelial cells and starve them in serum-free medium for 18-20 hours.
- Pre-treat the cells with various concentrations of Carebastine for a specified time.
- Stimulate the cells with VEGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[\[13\]](#)[\[14\]](#)
- Wash the cells with ice-cold PBS and lyse them in RIPA buffer to extract proteins.[\[13\]](#)
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2) and phosphorylated Akt (p-Akt). Also, probe separate blots with antibodies for total VEGFR-2 and total Akt to serve as loading controls.[\[13\]](#)[\[15\]](#)
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

- Quantify the band intensities using densitometry software to determine the relative levels of phosphorylation.[13]

This technical guide provides a comprehensive starting point for researchers working with **Carebastine-d5**. By understanding its sourcing, dual mechanism of action, and the detailed protocols for its investigation, scientists can effectively utilize this compound in their studies of allergic diseases and angiogenesis.

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